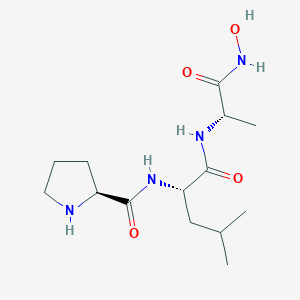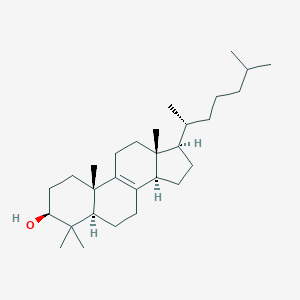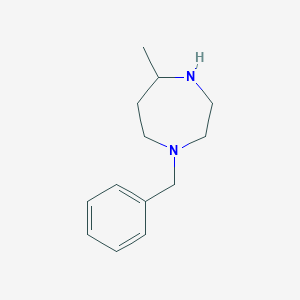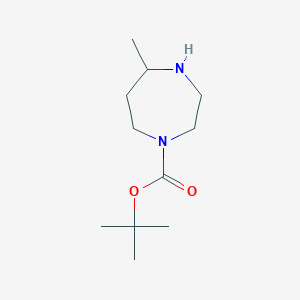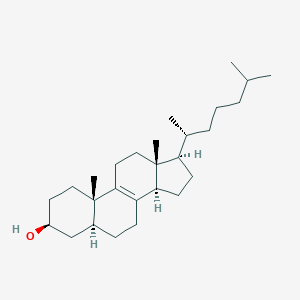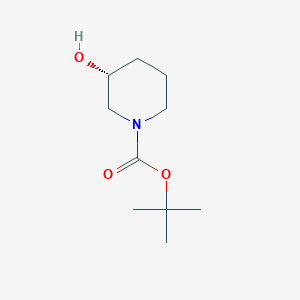
(R)-1-Boc-3-hydroxypiperidine
Overview
Description
®-1-Boc-3-hydroxypiperidine, also known as ®-tert-Butyl 3-hydroxypiperidine-1-carboxylate, is a chiral piperidine derivative. This compound is widely used in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules. Its unique structure, featuring a hydroxyl group and a tert-butoxycarbonyl (Boc) protecting group, makes it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of ®-1-Boc-3-hydroxypiperidine typically involves several steps:
Starting Material: The synthesis begins with N-Cbz-3-piperidinecarboxylic acid.
Chiral Resolution: The starting material undergoes chiral resolution with R-phenylethylamine to obtain a chiral intermediate.
Acid-Amide Condensation: The chiral intermediate is then subjected to an acid-amide condensation reaction with ammonia gas to form another intermediate.
Hofmann Degradation: This intermediate undergoes Hofmann degradation to yield a compound with a free amine group.
Protection: The free amine is protected using di-tert-butyl dicarbonate to form the Boc-protected compound.
Hydrogenation and Cbz Removal: Finally, the compound undergoes hydrogenation to remove the Cbz group, resulting in ®-1-Boc-3-hydroxypiperidine
Industrial Production Methods: The industrial production of ®-1-Boc-3-hydroxypiperidine follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity. The process is designed to be safe, reliable, and environmentally friendly, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: ®-1-Boc-3-hydroxypiperidine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce various functional groups .
Scientific Research Applications
®-1-Boc-3-hydroxypiperidine has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of ®-1-Boc-3-hydroxypiperidine involves its interaction with specific molecular targets. The hydroxyl group and Boc protecting group play crucial roles in its reactivity and interactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its molecular targets and pathways are determined by the specific application, such as enzyme inhibition or receptor binding .
Comparison with Similar Compounds
- ®-3-Boc-aminopiperidine
- (S)-1-Boc-3-hydroxypiperidine
- ®-1-Boc-4-hydroxypiperidine
Comparison: ®-1-Boc-3-hydroxypiperidine is unique due to its specific stereochemistry and functional groups. Compared to ®-3-Boc-aminopiperidine, it has a hydroxyl group instead of an amino group, which affects its reactivity and applications. (S)-1-Boc-3-hydroxypiperidine is the enantiomer of ®-1-Boc-3-hydroxypiperidine, and their properties can differ significantly due to their chiral nature. ®-1-Boc-4-hydroxypiperidine has the hydroxyl group at a different position, leading to different chemical behavior and applications .
Properties
IUPAC Name |
tert-butyl (3R)-3-hydroxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-6-4-5-8(12)7-11/h8,12H,4-7H2,1-3H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIJXHKXIOCDSEB-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363880 | |
| Record name | (R)-1-Boc-3-hydroxypiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143900-43-0 | |
| Record name | (R)-1-Boc-3-hydroxypiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-1-Boc-3-hydroxypiperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details









Q1: What is the role of (R)-1-Boc-3-hydroxypiperidine in the synthesis of Ibrutinib?
A: this compound is a key intermediate in the synthesis of Ibrutinib, as described in the research paper. [] It reacts with an intermediate compound (6) in the reaction scheme. After the reaction, an acid-catalyzed deprotection step removes the Boc (tert-butyloxycarbonyl) protecting group, leading to the formation of compound (8), another crucial intermediate in the multi-step synthesis of Ibrutinib.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

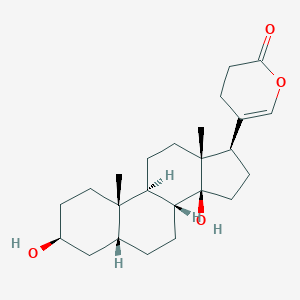
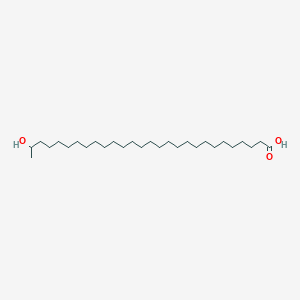
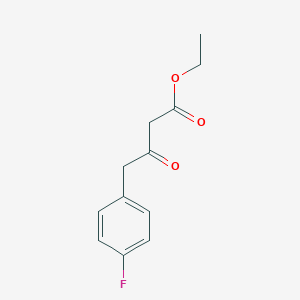
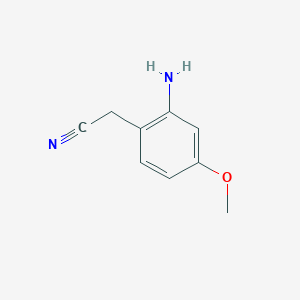
![(Z)-2-[2-(Tritylamino)thiazol-4-yl]-2-(trityloxyimino)acetic Acid Ethyl Ester](/img/structure/B45284.png)

